

Application Notes: 4-Ethyl-3-nitrobenzoic Acid in Organic Synthesis

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Compound of Interest		
Compound Name:	4-Ethyl-3-nitrobenzoic acid	
Cat. No.:	B017748	Get Quote

Introduction

4-Ethyl-3-nitrobenzoic acid is a versatile organic building block utilized in a wide range of chemical syntheses.[1] Its structure, featuring a carboxylic acid, a nitro group, and an ethyl group on a benzene ring, provides multiple reactive sites for constructing complex molecules. [1] This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The compound's reactivity allows for selective transformations, such as the reduction of the nitro group to an amine or esterification and amidation at the carboxylic acid site, opening pathways to diverse aniline derivatives and other fine chemicals.[1]

Physicochemical and Spectroscopic Data

Quantitative data for **4-Ethyl-3-nitrobenzoic acid** is summarized for easy reference.

Table 1: Physical and Chemical Properties



Property	Value	Source(s)
CAS Number	103440-95-5	[2][3]
Molecular Formula	C ₉ H ₉ NO ₄	[1][3]
Molecular Weight	195.17 g/mol	[1][3]
Melting Point	157.5-158.3 °C	[1][2]
Appearance	White to off-white solid	[2]
SMILES	CCC1=C(C=C(C=C1)C(=O)O)- -INVALID-LINK[O-]	[1][3]

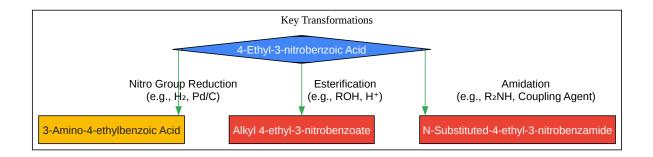
Table 2: Spectroscopic Data

Technique	Data	Source(s)
¹H NMR	(400 MHz, DMSO-d6): δ 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz)	[2]
¹³ C NMR	General: Nitro group carbon at δ 148–150 ppm	[1]
IR Spectroscopy	General: Strong absorptions at ~1700 cm ⁻¹ (C=O), ~1530 cm ⁻¹ (asymmetric NO ₂), and ~1350 cm ⁻¹ (symmetric NO ₂)	[1]

Synthetic Applications & Protocols

4-Ethyl-3-nitrobenzoic acid serves as a key precursor for a variety of more complex molecules. The primary transformations involve the modification of its two main functional groups: the carboxylic acid and the nitro group.



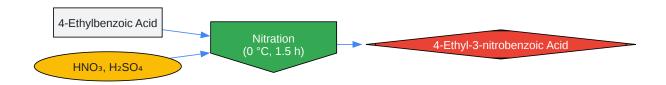


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Caption: Key synthetic pathways using 4-Ethyl-3-nitrobenzoic acid.

Experimental Protocol 1: Synthesis of 4-Ethyl-3nitrobenzoic Acid

This protocol details the synthesis of the title compound via the nitration of 4-ethylbenzoic acid. [2]



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Caption: Workflow for the synthesis of **4-Ethyl-3-nitrobenzoic acid**.

Materials:

- 4-ethylbenzoic acid (4.53 g, 30.16 mmol)
- Concentrated sulfuric acid (24 mL)



- Nitric acid (12 mL)
- Ice water
- Cold distilled water

Procedure:

- In a suitable reaction vessel, create a suspension of 4-ethylbenzoic acid (4.53 g) in concentrated sulfuric acid (24 mL).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add nitric acid (12 mL) dropwise to the cooled suspension while maintaining the temperature at 0 °C with continuous stirring.
- Continue stirring the reaction mixture at 0 °C for 1.5 hours.
- Upon completion of the reaction (monitorable by TLC), carefully pour the mixture into ice
 water, which will cause a solid to precipitate.
- Collect the solid product by filtration.
- Wash the collected solid with cold water and dry to yield 4-ethyl-3-nitrobenzoic acid.[2]

Results:

Yield: 5.79 g (98%)[2]

Experimental Protocol 2: General Reduction of the Nitro Group

The nitro group of **4-ethyl-3-nitrobenzoic acid** can be reduced to an amino group, a common transformation for creating aniline derivatives.[1] This protocol describes a general method using catalytic hydrogenation.

Materials:



- 4-Ethyl-3-nitrobenzoic acid
- Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)
- Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
- Hydrogen gas (H₂)

Procedure:

- Dissolve **4-ethyl-3-nitrobenzoic acid** in a suitable solvent in a hydrogenation vessel.
- Add the Pd/C catalyst to the solution.
- Seal the vessel and purge it with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-ethylbenzoic acid, which can be further purified by recrystallization.

Applications in Medicinal Chemistry

Nitrobenzoic acid derivatives are important precursors for synthesizing various heterocyclic compounds that possess biological interest.[4] The dual functionality of **4-ethyl-3-nitrobenzoic acid** allows it to serve as a scaffold for developing new therapeutic agents. For instance, the amino derivatives obtained after nitro reduction can be key intermediates in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.[1]



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References

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